molecular formula C8H12Cl2N2O2 B1376557 3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride CAS No. 1423028-99-2

3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride

Cat. No.: B1376557
CAS No.: 1423028-99-2
M. Wt: 239.1 g/mol
InChI Key: CEYSGWSRPMEIMV-UHFFFAOYSA-N
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Description

3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2O2. It is a derivative of beta-alanine, where the amino group is substituted with a pyridin-2-yl group. This compound is often used in various chemical and biological research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride typically involves the reaction of beta-alanine with pyridine-2-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to optimize reaction conditions and yield. The purification process often involves crystallization or recrystallization techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce piperidine derivatives .

Scientific Research Applications

3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets. The pyridine ring can participate in hydrogen bonding and pi-pi interactions, which can influence its binding to enzymes or receptors. The amino group can also form covalent bonds with target molecules, leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

  • (S)-2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride
  • 3-Amino-2-[(pyridin-4-yl)methyl]propanoic acid dihydrochloride

Comparison: Compared to its similar compounds, 3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride is unique due to its specific substitution pattern on the pyridine ring. This structural difference can lead to variations in its chemical reactivity and biological activity. For example, the position of the amino group relative to the pyridine ring can influence its binding affinity to certain enzymes or receptors .

Properties

IUPAC Name

3-amino-3-pyridin-2-ylpropanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.2ClH/c9-6(5-8(11)12)7-3-1-2-4-10-7;;/h1-4,6H,5,9H2,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYSGWSRPMEIMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(CC(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423028-99-2
Record name 3-amino-3-(pyridin-2-yl)propanoic acid dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride
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3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride
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3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride
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3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride
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3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride

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